2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine

Catalog No.
S1498702
CAS No.
179996-42-0
M.F
C9H10F3NO
M. Wt
205.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine

CAS Number

179996-42-0

Product Name

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine

IUPAC Name

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

InChI

InChI=1S/C9H10F3NO/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3

InChI Key

WXWSEEIYIQOYNZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C(F)(F)F)N

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)(F)F)N

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine is a chiral amine compound with the molecular formula C9H10F3NC_9H_{10}F_3N and a molecular weight of approximately 205.177 g/mol. The compound features a trifluoromethyl group and a methoxyphenyl group, which contribute to its distinctive chemical properties and potential biological activities. The presence of the trifluoromethyl group enhances lipophilicity, allowing for better penetration through biological membranes, while the methoxyphenyl group may facilitate interactions with specific molecular targets such as enzymes or receptors.

  • CYP3A4 Inhibition

    One source suggests this compound may be a CYP3A4 inhibitor []. CYP3A4 is a vital liver enzyme responsible for metabolizing many drugs and other chemicals []. Inhibiting this enzyme could potentially alter the metabolism and efficacy of other medications. Further research is needed to confirm this activity and explore its implications.

  • Chemical Properties

    Several resources provide information on the physical and chemical properties of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, which can be helpful for scientific research [, ]. These properties include molecular weight, octanol-water partition coefficient (Log P), and adherence to Lipinski's rule of five and Ghose filtration rule (measures for druglikeness) [, ].

Data Availability:

  • While information on specific research applications is limited, resources like PubChem offer structural information and links to relevant scientific literature which may provide further clues on its potential uses [].

  • Oxidation: The amine can be oxidized to form imines or nitriles using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the amine to alkanes, often utilizing catalysts such as palladium on carbon or lithium aluminum hydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups under strong acidic or basic conditions.

Research indicates that 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine exhibits potential biological activity. Its unique structure allows it to interact with various biomolecules, making it a candidate for further investigation in pharmacological studies. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, while the methoxyphenyl moiety may influence binding affinity to target proteins.

The synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine generally involves several key steps:

  • Starting Material: The process typically begins with 4-methoxyacetophenone.
  • Reduction: The intermediate product is reduced to yield the corresponding alcohol.
  • Amination: Finally, the alcohol is converted to the amine using ammonia or another amine source under suitable conditions.

In industrial settings, optimized methods may include catalytic processes and continuous flow systems to improve yield and efficiency .

This compound has diverse applications across various fields:

  • Chemistry: It serves as a building block in synthesizing complex organic molecules.
  • Biology: It is investigated for potential biochemical probing due to its structural properties.
  • Medicine: Ongoing research explores its role as a precursor in drug development.
  • Industry: It finds utility in producing specialty chemicals and materials .

The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Several compounds share structural similarities with 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine:

  • 1-(4-Methoxyphenyl)ethanamine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
  • 2,2,2-Trifluoro-1-phenylethanamine: Lacks the methoxy group, affecting reactivity and applications.
  • (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: Shares some structural features but differs significantly in functional groups.

Uniqueness

The unique combination of trifluoromethyl and methoxyphenyl groups in 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine confers distinct chemical reactivity and potential biological activity compared to similar compounds. This makes it a valuable candidate for research and industrial applications .

Structural Characteristics

The molecule consists of a 4-methoxyphenyl group bonded to an ethylamine chain where the terminal methyl group is replaced by three fluorine atoms, forming a trifluoromethyl ($$ \text{CF}3 $$) moiety. The methoxy group ($$ \text{OCH}3 $$) at the para position of the aromatic ring enhances electron-donating effects, while the $$ \text{CF}_3 $$ group contributes to increased lipophilicity and metabolic stability. The stereochemistry of the compound, particularly in its enantiomeric forms, has been studied for chiral separation techniques.

Physicochemical Properties

Key physical properties include:

  • Boiling Point: 252.3°C at 760 mmHg.
  • Density: 1.228 g/cm³.
  • Storage Conditions: Recommended at 4°C to maintain stability.The compound’s solubility in organic solvents like ethyl acetate and toluene facilitates its use in synthetic reactions. Its $$ \log P $$ (partition coefficient) is estimated to be higher than non-fluorinated analogs due to the $$ \text{CF}_3 $$ group, enhancing membrane permeability.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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